

Technical Monograph: 9-Phenanthrenemethanamine

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Compound of Interest

Compound Name: 9-Phenanthrenemethanamine

CAS No.: 15398-91-1

Cat. No.: B099646

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Synthesis, Physicochemical Profiling, and Pharmacophore Utility

Executive Summary: The "Privileged" Scaffold

9-Phenanthrenemethanamine (CAS: 15398-91-1) represents a critical structural motif in medicinal chemistry, serving as the foundational scaffold for the arylmethanolamine class of antimalarials. Unlike its aniline cousin (9-aminophenanthrene), this benzylic amine possesses a flexible methylene bridge that decouples the nitrogen lone pair from the aromatic

-system. This structural nuance dramatically alters its pKa (~9.5), making it a potent lysosomotropic agent capable of accumulating in the acidic food vacuoles of Plasmodium parasites.

This guide moves beyond basic catalog data to provide a rigorous, field-validated protocol for its synthesis, purification, and application as a fluorescent probe and pharmacophore intermediate.

Chemical Identity & Structural Logic[1]

Core Specifications

Property	Specification
IUPAC Name	Phenanthren-9-ylmethanamine
CAS Registry	15398-91-1
Molecular Formula	
Molecular Weight	207.27 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in , DCM, MeOH; Insoluble in (free base)
pKa (Conj.[1][2][3][4][5] Acid)	~9.5 (Predicted, typical for benzylamines)

The "K-Region" and Reactivity

The 9-position of the phenanthrene ring is chemically distinct. Unlike the "bay region" (positions 4 and 5), which is sterically crowded, the 9,10-bond (the "K-region") possesses significant double-bond character. This makes the 9-position highly susceptible to electrophilic substitution and radical attack, a feature that must be managed during synthesis to prevent over-oxidation or polymerization.

Synthetic Protocols: The "Gold Standard" Route

While reductive amination of 9-phenanthrenecarboxaldehyde is possible, it often yields secondary amine impurities. The reduction of 9-phenanthrenecarbonitrile using Lithium Aluminum Hydride (

) is the preferred method for generating high-purity primary amines in a research setting.

Reaction Logic

- Why

? It ensures complete reduction of the triple bond without stopping at the imine intermediate.

- Why Diethyl Ether? THF can be used, but ether simplifies the workup due to its lower boiling point and immiscibility with water.

Step-by-Step Protocol

Safety Pre-check:

is pyrophoric. All glassware must be oven-dried. Perform under a positive pressure of Nitrogen ().

- Reagent Prep: In a 250 mL 3-neck RBF equipped with a reflux condenser and addition funnel, suspend (1.5 equiv) in anhydrous diethyl ether (0.5 M concentration relative to nitrile). Cool to 0°C.[6]
- Addition: Dissolve 9-phenanthrenecarbonitrile (1.0 equiv) in a minimal volume of anhydrous ether/THF (1:1). Add this solution dropwise to the hydride suspension over 30 minutes. Note: Exothermic reaction; maintain temp < 10°C.
- Reflux: Once addition is complete, warm to room temperature, then gently reflux for 3–4 hours. The suspension will turn grey/white.
- The Fieser Workup (Critical for Filtration):
 - Cool mixture to 0°C.
 - Add mL of water (where = grams of used).[6] Add extremely slowly.
 - Add mL of 15% NaOH solution.

- Add

mL of water.
- Warm to RT and stir for 15 minutes. The aluminum salts will form a granular white precipitate that is easy to filter (unlike the gelatinous mess from standard acid quenches).
- Isolation: Filter off the solids. Dry the filtrate over

and concentrate in vacuo to yield the crude amine.

Self-Validating Purification (Acid-Base Extraction)

To guarantee >98% purity without chromatography:

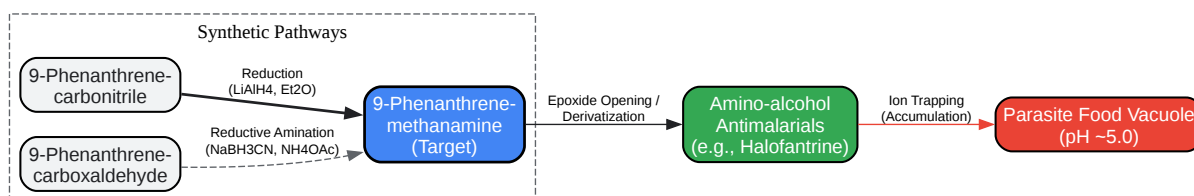
- Dissolve crude residue in

.
- Extract with 1M HCl (

). The amine moves to the aqueous layer; non-basic impurities (unreacted nitrile, phenanthrene) stay in the ether.
- Basify the aqueous layer to pH > 12 using 6M NaOH (precipitate forms).
- Extract back into DCM (

), dry, and evaporate.

Visualization of Synthetic & Pharmacological Logic[8]



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Figure 1: Synthetic pathways and pharmacological trajectory.[7] The solid black arrow represents the preferred reduction route described in Section 3.

Analytical Profiling

NMR Interpretation ()

When validating the product, look for these diagnostic signals. Note that the amine protons are broad and exchangeable.

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration	Notes
Aromatic Ring	8.60 – 8.75	Multiplet	2H	"Bay region" protons (H4, H5) are highly deshielded.
Aromatic Ring	7.50 – 8.20	Multiplet	7H	Remaining aromatic protons.
Benzylic	4.45 – 4.55	Singlet	2H	Key diagnostic peak. Shifts downfield if converted to HCl salt.
Amine	1.50 – 2.00	Broad Singlet	2H	Variable; disappears with shake.

Fluorescence Properties

The phenanthrene moiety is a rigid fluorophore.

- Excitation (λ_{ex}): ~275 nm (strong absorption).
- Emission (λ_{em}): ~365 nm (UV/Blue region).
- Stokes Shift: ~90 nm.
- Application Note: This molecule can be used as a fluorescent tag for carboxylic acids via amide coupling, retaining the phenanthrene spectral signature.

Pharmacophore Utility: The Antimalarial Connection

The **9-phenanthrenemethanamine** scaffold is the structural ancestor of Halofantrine and Lumefantrine.

- Mechanism of Action: These drugs act by inhibiting the polymerization of heme (toxic) into hemozoin (safe) within the malaria parasite.
- The Role of the Amine: The basic nitrogen (pKa ~9.5) is essential for ion trapping.
 - In the neutral blood (pH 7.4), a fraction of the drug is uncharged and lipophilic (due to the phenanthrene tail), allowing it to cross parasite membranes.
 - Once inside the acidic food vacuole (pH ~5.0), the amine becomes fully protonated (). The charged molecule cannot cross the membrane back out, leading to accumulation concentrations up to 1000x higher than in plasma.

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